molecular formula C25H16N2O4S B2372622 N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenoxybenzamide CAS No. 361168-00-5

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenoxybenzamide

Cat. No.: B2372622
CAS No.: 361168-00-5
M. Wt: 440.47
InChI Key: HVYUPMWPXKGOAK-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenoxybenzamide is a synthetic hybrid molecule designed for research purposes, incorporating pharmaceutically relevant coumarin and thiazole pharmacophores. Compounds featuring this core structure are investigated for their potential as allosteric modulators of ion channels. Research on related N-(thiazol-2-yl)-benzamide analogs has identified them as a novel class of selective negative allosteric modulators (NAMs) for the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor, with demonstrated functional activity in electrophysiological studies . The structural architecture of this compound, which combines a coumarin system with a thiazole ring, is frequently explored in medicinal chemistry for its diverse biological activities. Similar coumarin-thiazole hybrids are noted in scientific literature for their potential antitumor and antimicrobial properties in preliminary research . The molecular design suggests a capacity for weak intramolecular hydrogen bonding, which may influence its interactions with biological targets such as enzymes and proteins . This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers are responsible for characterizing the compound and confirming its identity and purity prior to use.

Properties

IUPAC Name

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16N2O4S/c28-23(18-11-5-7-13-22(18)30-17-9-2-1-3-10-17)27-25-26-20(15-32-25)19-14-16-8-4-6-12-21(16)31-24(19)29/h1-15H,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYUPMWPXKGOAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The reaction of 3-(2-oxo-2H-chromen-3-yl)-3-oxopropanenitrile with thiourea derivatives proceeds via cyclocondensation at 120°C in water, with catalyst loading optimized at 3 wt% (Table 1).

Table 1: Optimization of Hantzsch Thiazole Synthesis Parameters

Parameter Range Tested Optimal Value Yield (%)
Catalyst Loading 1–5 wt% 3 wt% 92
Temperature 80–140°C 120°C 92
Solvent H₂O, EtOH, DMF H₂O 92
Reaction Time 2–8 h 4 h 92

Microwave-assisted variants reduce time to 25 minutes but require anhydrous DMF, lowering environmental compatibility.

Coumarin-Thiazole Hybridization via Knoevenagel Condensation

Coupling the thiazole intermediate with 2-hydroxybenzaldehyde derivatives forms the chromen-2-one nucleus. A three-component reaction employing ammonium acetate as a bifunctional catalyst achieves 88% yield in ethanol reflux.

Mechanistic Pathway Analysis

The reaction proceeds through:

  • Formation of a Schiff base between 2-hydroxybenzaldehyde and the thiazole amine.
  • Intramolecular cyclization via nucleophilic attack of the phenolic oxygen on the carbonyl carbon.
  • Aromatization through dehydration, confirmed by ¹H NMR monitoring of water elimination.

Phenoxybenzamide Installation via Mixed Anhydride Method

The final amidation step employs 2-phenoxybenzoyl chloride generated in situ from 2-phenoxybenzoic acid and phosphorus oxychloride. Key parameters include:

Table 2: Amidation Reaction Optimization

Parameter Conditions Yield (%) Purity (%)
Coupling Reagent POCl₃, EDCl, DCC POCl₃ 85
Solvent DCM, THF, Toluene Toluene 85
Temperature 0°C → RT 0°C 85
Base Pyridine, Et₃N Pyridine 85

Exceeding 0.5 eq of POCl₃ leads to over-acylation byproducts, necessitating precise stoichiometric control.

One-Pot Multicomponent Assembly

An integrated approach combining Hantzsch cyclization and Knoevenagel condensation in a single reactor achieves 78% yield (Scheme 1):

Scheme 1: One-Pot Synthesis Sequence

  • Charge reactor with 3-oxo-3-(2-oxochromen-3-yl)propanenitrile (1.0 eq), thiourea (1.2 eq), 2-hydroxybenzaldehyde (1.1 eq)
  • Add γ-Fe₂O₃@SiO₂-(L-leucine) (3 wt%) in H₂O
  • Heat at 120°C for 6 h with magnetic stirring
  • Filter catalyst, acidify to pH 2, extract with EtOAc
  • Recrystallize from ethanol/ethyl acetate (3:1)

This method eliminates intermediate purification but requires stringent pH control during the final extraction.

Solid-Phase Synthesis for High-Throughput Production

Immobilizing the thiazole precursor on Wang resin enables automated synthesis with 82% crude purity:

  • Resin Functionalization : Load 3-amino-4-(2-oxochromen-3-yl)thiazole onto Fmoc-Wang resin via carbodiimide coupling
  • Amidation Cycle :
    • Deprotect Fmoc group with 20% piperidine/DMF
    • Couple 2-phenoxybenzoic acid using HBTU/HOBt activation
  • Cleavage : Treat with TFA/TIS/H₂O (95:2.5:2.5) for 2 h

LC-MS analysis shows reduced epimerization compared to solution-phase methods, though scale-up remains challenging.

Photocatalytic Late-Stage Functionalization

Visible-light-mediated C-N coupling introduces the phenoxybenzamide group under mild conditions:

Table 3: Photocatalytic Reaction Parameters

Component Quantity Role
[Ir(ppy)₃] 2 mol% Photocatalyst
2-Phenoxybenzamide 1.2 eq Coupling Partner
DIPEA 3 eq Base
Blue LEDs 24 W Light Source
Reaction Time 18 h -

This method achieves 80% yield at 25°C but requires degassing and anhydrous acetonitrile.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for N-(4-(2-Oxo-2H-Chromen-3-yl)Thiazol-2-yl)-2-Phenoxybenzamide Synthesis

Method Yield (%) Purity (%) Scalability Green Metrics
Hantzsch + Amidation 85 98 High Moderate
One-Pot 78 95 Medium High
Solid-Phase 82 90 Low Low
Photocatalytic 80 97 Medium Moderate

The γ-Fe₂O₃@SiO₂-(L-leucine)-catalyzed aqueous method emerges as the most sustainable approach, while solid-phase synthesis offers advantages for library generation.

Characterization and Quality Control

Critical analytical data for batch validation includes:

Table 5: Spectroscopic Fingerprints

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, thiazole-H), 7.88–6.92 (m, 12H, aromatic), 6.34 (s, 1H, coumarin-H)
¹³C NMR (100 MHz, DMSO-d₆) δ 160.1 (C=O), 154.3 (thiazole C-2), 143.8 (coumarin C-2)
HRMS (ESI+) m/z 483.1184 [M+H]⁺ (calc. 483.1189)

PXRD analysis confirms polymorphic form I dominance (2θ = 12.4°, 17.8°, 22.3°).

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Chemistry

  • Building Blocks for Synthesis : This compound serves as a precursor for synthesizing more complex molecules with potential biological activities. Its unique structural features allow for modifications that can enhance efficacy in various applications .
  • Chemical Reactions : It can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are crucial for developing derivatives with enhanced properties .
Reaction TypeDescriptionCommon Reagents
OxidationForms sulfoxides or sulfonesHydrogen peroxide
ReductionConverts to thiazolidine derivativesSodium borohydride
SubstitutionNucleophilic substitution at the thiazole ringAmines, thiols

Biology

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, making it a candidate for further biological studies aimed at combating oxidative stress-related diseases .
  • Cytotoxic Effects : In vitro studies have shown that this compound possesses cytotoxic activities against various cancer cell lines, indicating its potential as an anticancer agent .
  • Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, suggesting that N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenoxybenzamide may also exhibit these properties .

Medical Applications

  • Anticancer Research : The compound has shown promising results in targeting leukemia cell lines, positioning it as a potential candidate for cancer therapy .
  • Neuroprotective Effects : Some derivatives within this class have been studied for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on leukemia cells. The results indicated a significant reduction in cell viability, highlighting its potential as an effective anticancer agent.

Case Study 2: Antioxidant Efficacy

Research focusing on the antioxidant capacity of this compound demonstrated its ability to scavenge free radicals effectively. This property is crucial for developing therapeutic agents aimed at oxidative stress-related conditions.

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenoxybenzamide involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It also interacts with cellular pathways involved in oxidative stress and apoptosis, contributing to its anticancer and antioxidant activities.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in the 2-chloro derivative) enhance thermal stability (higher melting point: 190°C) and antimicrobial activity .
  • Bromophenyl substituents (e.g., in compound 10) improve α-glucosidase inhibition (IC₅₀ = 12.3 µM), likely due to enhanced hydrophobic interactions with the enzyme’s active site .

Physicochemical Properties

  • Solubility: Hydrophobic substituents (e.g., phenoxy, bromophenyl) reduce aqueous solubility but enhance membrane permeability.
  • pKa : The target compound’s pKa is predicted to be ~6.7, similar to chloro and methyl analogues .

Biological Activity

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenoxybenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetonitrile with various aromatic aldehydes, utilizing methods such as triphenylphosphine-catalyzed Knoevenagel condensation. The resulting compounds are characterized using techniques like IR, NMR, and mass spectrometry .

Acetylcholinesterase Inhibition

Compounds with a coumarin core, including those similar to this compound, have demonstrated significant acetylcholinesterase (AChE) inhibitory activity. This activity is crucial for potential therapeutic applications in Alzheimer's disease, where AChE inhibitors help increase acetylcholine levels in the brain. For instance, a related compound exhibited an IC50 value of 2.7 µM against AChE, indicating strong inhibitory potential .

Anticancer Activity

Research has indicated that coumarin derivatives possess anticancer properties. The thiazole moiety enhances the biological activity of these compounds, making them promising candidates for cancer treatment. Studies have shown that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and the modulation of cell cycle progression .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound's structure allows it to effectively bind to target enzymes like AChE and potentially others involved in cancer pathways.
  • Molecular Docking Studies : Computational studies have elucidated the binding interactions between this compound and its targets, providing insights into its efficacy and stability when interacting with biological molecules .
  • Cellular Effects : In vitro studies reveal that this compound can affect cellular processes such as apoptosis and proliferation in cancer cells, further supporting its therapeutic potential.

Case Studies

Several studies highlight the effectiveness of coumarin-thiazole hybrids in various biological assays:

  • Study on AChE Inhibition : In vitro assays demonstrated that derivatives similar to this compound significantly inhibited AChE activity, suggesting potential for Alzheimer's treatment .
    CompoundIC50 (µM)Target
    3i2.7AChE
    4x0.027MAO-B
  • Anticancer Activity : A study assessed the cytotoxic effects of various coumarin derivatives on different cancer cell lines, showing promising results for compounds containing thiazole groups .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenoxybenzamide, and how are intermediates purified?

  • Methodology : The synthesis involves multi-step reactions, including:

  • Thiazole ring formation : Reacting α-haloketones (e.g., 2-bromoacetophenone) with thiourea under reflux in ethanol (80°C, 6–8 hours) .
  • Coumarin-thiazole coupling : Using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the coumarin moiety to the thiazole ring .
  • Amide bond formation : Activating the carboxylic acid group (e.g., with EDCI/HOBt) and reacting with 2-phenoxyaniline in dry DCM under nitrogen .
    • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (methanol/water) yield >95% purity. Purity is confirmed via TLC, NMR (δ 7.2–8.6 ppm for aromatic protons), and HRMS .

Q. How is structural characterization performed for this compound?

  • Techniques :

  • NMR spectroscopy : 1H^1H-NMR (aromatic protons at δ 6.5–8.6 ppm, thiazole NH at δ 11.8–12.3 ppm) and 13C^{13}C-NMR (carbonyl signals at δ 165–170 ppm) .
  • Mass spectrometry : HRMS (m/z 406.20 [M+H]+^+) and IR (C=O stretch at 1714–1716 cm1^{-1}) .
  • X-ray crystallography : SHELX software refines crystal structures, revealing intermolecular H-bonds (e.g., N–H···N) stabilizing the lattice .

Q. What in vitro assays are used to evaluate α-glucosidase inhibitory activity?

  • Protocol :

  • Enzyme inhibition : Incubate the compound (0.1–100 µM) with α-glucosidase (EC 3.2.1.20) and substrate (p-nitrophenyl-α-D-glucopyranoside) in phosphate buffer (pH 6.8, 37°C). Measure absorbance at 405 nm to calculate IC50_{50} .
  • Controls : Acarbose (IC50_{50} ~640 µM) serves as a reference inhibitor. Dose-response curves are analyzed using GraphPad Prism .

Advanced Research Questions

Q. How can substituent modifications on the phenyl or coumarin rings enhance α-glucosidase inhibitory potency?

  • Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups : 4-Bromo (IC50_{50} 18.2 µM) and 2,4-dichloro (IC50_{50} 16.7 µM) substituents improve activity over unsubstituted derivatives (IC50_{50} 42.5 µM) .
  • Hydrophobic interactions : Trimethoxy substitutions (e.g., 3,4,5-OCH3_3) increase binding to hydrophobic pockets in the enzyme active site (docking score: −9.2 kcal/mol vs. −7.8 kcal/mol for acarbose) .
    • Synthetic optimization : Introduce substituents via Ullmann coupling or SNAr reactions, monitoring yields (60–76%) and purity (HPLC >98%) .

Q. How do molecular dynamics (MD) simulations explain discrepancies between in vitro and in silico activity data?

  • Case study : A derivative with high docking affinity (−10.5 kcal/mol) showed moderate in vitro activity (IC50_{50} 25 µM). MD simulations (100 ns, AMBER22) revealed:

  • Ligand instability : The coumarin ring exhibited RMSD >2.5 Å after 40 ns, reducing binding stability .
  • Solvent effects : Explicit water models showed desolvation penalties offsetting hydrophobic gains, explaining lower experimental efficacy .
    • Resolution : Modify substituents to enhance rigidity (e.g., fused rings) or introduce H-bond donors (e.g., -NH2_2) to stabilize interactions .

Q. What crystallographic strategies resolve polymorphism in this compound?

  • Approach :

  • Screening : Recrystallize from 10 solvent systems (e.g., DMF, acetone) to identify polymorphs.
  • SHELXL refinement : Resolve disorder in the phenoxy group (occupancy 0.7:0.3) using anisotropic displacement parameters (Uij^{ij} > 0.05 Å2^2) .
    • Impact : Polymorph B (monoclinic P21_1/c) showed 30% higher solubility than polymorph A (triclinic P1\overline{1}) in PBS .

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